3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride
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Description
The compound “3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride” is a chemical compound with the CAS Number: 1431964-06-5 . It has a molecular weight of 283.71 . The IUPAC name for this compound is 3-((4-amino-1H-pyrazol-1-yl)methyl)-4-methoxybenzoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is 1S/C12H13N3O3.ClH/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15;/h2-5,7H,6,13H2,1H3,(H,16,17);1H .Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis Techniques : A study by Jamal A. Jilani demonstrated a one-pot reaction for synthesizing 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, offering an improved alternative to previously reported multi-step reactions. This methodology could be relevant for synthesizing compounds with similar structures to the one (Jilani, 2007).
Antimicrobial Activity of Novel Derivatives : Research into quinazolinone derivatives by O. M. Habib, H. M. Hassan, and A. El‐Mekabaty revealed antimicrobial activity for new compounds synthesized, suggesting potential antimicrobial applications for similar compounds (Habib, Hassan, & El‐Mekabaty, 2013).
Biological Activity
- Biotransformation with Beauveria sulfurescens : A study by F. Hsu et al. on the biotransformation of gallic acid by Beauveria sulfurescens resulted in new glucosidated compounds, showcasing the potential of microbial cultures in generating metabolites with potential pharmacological properties (Hsu et al., 2007).
Material Science
- Corrosion Inhibition : M. Yadav and colleagues investigated pyranopyrazole derivatives for their efficacy as corrosion inhibitors for mild steel in HCl solution. This research highlights the potential application of similar compounds in corrosion inhibition (Yadav et al., 2016).
Methodological Advances
- Synthetic Methodologies : Studies on the synthesis and reactions of pyridazinones and other heterocyclic compounds reveal advanced synthetic strategies that could be adapted for producing compounds with the specified structure, demonstrating the versatility and potential applications in medicinal chemistry and material science (Abdel, 1991).
Properties
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15;/h2-5,7H,6,13H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGYWPVLQHRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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